7-(4-methoxyphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines.
Preparation Methods
The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine moiety: This step involves the attachment of the piperidine ring to the pyrrolopyrimidine core.
Functionalization with methoxyphenyl and phenyl groups: These groups are introduced through substitution reactions, often using reagents like boronic acids and palladium catalysts.
Chemical Reactions Analysis
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Common substitution reactions involve nucleophiles such as amines or thiols, often under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of protein kinase B (PKB or Akt), which is implicated in various cancers.
Biological Research: The compound is used to study intracellular signaling pathways and their role in cell proliferation and survival.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves inhibition of protein kinase B (PKB or Akt). This inhibition occurs through competitive binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and activation of downstream signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can be compared with other pyrrolopyrimidine-based kinase inhibitors:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their functional groups and pharmacokinetic properties.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds exhibit antiproliferative activity and are used in cancer research.
The uniqueness of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern and its potent inhibitory activity against PKB, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4O/c1-29-20-12-10-19(11-13-20)28-16-21(18-8-4-2-5-9-18)22-23(25-17-26-24(22)28)27-14-6-3-7-15-27/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3 |
InChI Key |
WWIXHZSXTYXKNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.